Alpha-Difluoromethyllysine is a fluorinated derivative of lysine, an essential amino acid critical for protein synthesis and various metabolic processes. This compound features a difluoromethyl group () attached to the alpha carbon of the lysine backbone, which alters its chemical properties and biological activity compared to standard lysine. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, making alpha-difluoromethyllysine an interesting target for biochemical research and potential therapeutic applications.
The synthesis of alpha-difluoromethyllysine typically involves the regioselective alkylation of ketones or imines with difluoromethylating agents, resulting in high yields of the desired product .
The biological activity of alpha-difluoromethyllysine is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. Its unique structure may affect enzyme kinetics and substrate specificity. For example, modifications at the lysine side chain can influence post-translational modifications such as methylation and acetylation, impacting gene expression and protein function. Studies have shown that fluorinated amino acids can modulate protein interactions and stability, making them valuable in drug design and development .
Alpha-Difluoromethyllysine can be synthesized through several methods:
Alpha-Difluoromethyllysine has several potential applications:
Several compounds share structural similarities with alpha-difluoromethyllysine, including:
Compound | Structural Feature | Unique Properties |
---|---|---|
Lysine | No fluorination | Essential amino acid involved in protein synthesis |
Alpha-Difluoromethyllysine | Difluoromethyl group | Enhanced lipophilicity; potential enzyme inhibitor |
Trifluoromethyllysine | Trifluoromethyl group | Different reactivity; may affect protein interactions |
Fluoroacetyllysine | Fluoroacetyl group | Involved in acetylation studies |
Alpha-difluoromethyllysine is unique due to its specific difluoro substitution, which imparts distinct chemical properties that can influence biological activity differently than its analogs. This uniqueness makes it a valuable compound for further exploration in biochemical research and therapeutic applications.
Alpha-difluoromethyllysine, systematically named (2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid, represents a fluorinated derivative of the essential amino acid lysine wherein a difluoromethyl group replaces one of the hydrogen atoms at the alpha-carbon position [4]. The compound maintains the fundamental amino acid backbone structure while incorporating the distinctive electronic and steric properties imparted by the difluoromethyl substituent [1]. The molecular structure features a central carbon atom bearing both the carboxyl and amino functional groups characteristic of amino acids, with the critical modification being the presence of the CHF₂ group at the alpha position [4].
The stereochemistry of alpha-difluoromethyllysine is defined by the S configuration at the alpha-carbon, consistent with the natural L-amino acid configuration found in biological systems [4]. This stereochemical arrangement ensures that the compound maintains the spatial orientation necessary for potential biological activity while introducing the unique properties associated with fluorine substitution [24]. The difluoromethyl group adopts a tetrahedral geometry around the carbon atom, with the two fluorine atoms positioned to minimize steric repulsion while maximizing the electronic effects of fluorination [18] [38].
Computational studies utilizing density functional theory have revealed that the difluoromethyl group exhibits specific conformational preferences that influence the overall molecular geometry [18] [21]. The fluorine atoms in the difluoromethyl substituent adopt orientations that optimize both intramolecular interactions and minimize unfavorable steric contacts with other functional groups within the molecule [38] [39]. These conformational preferences significantly impact the three-dimensional structure and, consequently, the chemical and physical properties of the compound [21] [23].
Alpha-difluoromethyllysine possesses the molecular formula C₇H₁₄F₂N₂O₂, representing a molecular weight of 196.20 grams per mole [4]. This molecular weight reflects a 50.01 gram per mole increase compared to unmodified lysine, directly attributable to the substitution of two hydrogen atoms with fluorine atoms in the difluoromethyl group [4] [5]. The compound's molecular composition includes seven carbon atoms, fourteen hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms, maintaining the essential structural elements of an amino acid while incorporating the distinctive fluorinated substituent [4].
The exact mass of alpha-difluoromethyllysine is calculated as 196.10233402 daltons, providing precise molecular identification for analytical purposes [4]. The compound exhibits a topological polar surface area of 89.3 square angstroms, which significantly influences its solubility characteristics and potential for intermolecular interactions [4]. The molecular structure contains thirteen heavy atoms and one defined stereocenter, contributing to its unique three-dimensional architecture [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₄F₂N₂O₂ | [4] |
Molecular Weight | 196.20 g/mol | [4] |
Exact Mass | 196.10233402 Da | [4] |
Heavy Atom Count | 13 | [4] |
Topological Polar Surface Area | 89.3 Ų | [4] |
Hydrogen Bond Donors | 3 | [4] |
Hydrogen Bond Acceptors | 6 | [4] |
The structural features of alpha-difluoromethyllysine are dominated by the presence of the difluoromethyl group, which significantly alters the conformational landscape compared to the parent lysine molecule [20] [21]. The difluoromethyl substituent introduces considerable conformational rigidity due to the specific spatial requirements of the fluorine atoms and their electronic interactions with neighboring functional groups [38] [39]. Conformational analysis reveals that the difluoromethyl group preferentially adopts specific orientations that minimize intramolecular strain while optimizing favorable electrostatic interactions [18] [21].
The carbon-fluorine bonds in the difluoromethyl group exhibit typical lengths of 1.35-1.38 angstroms, consistent with standard single carbon-fluorine bond distances [19]. The fluorine-carbon-fluorine bond angle measures approximately 104-106 degrees, representing a compression from the ideal tetrahedral angle due to fluorine-fluorine repulsion effects [19] [43]. This geometric distortion contributes to the unique conformational preferences observed in difluoromethyl-containing compounds [41] [42].
Rotational barrier studies indicate that the difluoromethyl group exhibits restricted rotation around the alpha-carbon bond, with energy barriers significantly higher than those observed for simple alkyl substituents [40] [42]. The conformational preference of the difluoromethyl group shows a strong dependence on the surrounding molecular environment, with polar solvents favoring conformations that maximize dipole moment interactions [40]. These conformational effects extend beyond the immediate vicinity of the difluoromethyl group, influencing the overall backbone conformation of the amino acid [17] [21].
The difluoromethyl group in alpha-difluoromethyllysine exerts profound effects on the electron distribution throughout the molecule due to the high electronegativity of fluorine atoms [6] [10]. The two fluorine atoms, each possessing an electronegativity value of 4.0 on the Pauling scale, create a powerful electron-withdrawing center that significantly depletes electron density from the alpha-carbon and adjacent functional groups [33] [35]. This electron withdrawal manifests as a strong inductive effect, characterized by sigma inductive values ranging from +0.45 to +0.52, indicating substantial electron-withdrawing capability [10] [12].
The electronic perturbation extends beyond simple inductive effects to include significant field effects, with sigma field values of +0.38 to +0.45, demonstrating the through-space influence of the fluorine atoms on neighboring molecular regions [10] [12]. These electronic modifications result in altered charge distributions that affect hydrogen bonding capabilities, acidity, and intermolecular interactions [13] [16]. The electron-deficient nature of the alpha-carbon region enhances the acidity of both the carboxyl group and the amino group, fundamentally altering the acid-base characteristics of the molecule [32] [33].
Computational analyses utilizing molecular orbital theory have revealed that the difluoromethyl group creates a region of positive electrostatic potential around the alpha-carbon, contrasting sharply with the negative potential regions associated with the fluorine atoms [17] [18]. This charge separation contributes to enhanced molecular polarity and influences the compound's interaction with polar solvents and other charged species [13] [17]. The electronic effects are cumulative, meaning that the presence of two fluorine atoms in the difluoromethyl group produces a more pronounced effect than would be expected from simple additive contributions [44].
The difluoromethyl group significantly enhances the dipole moment of alpha-difluoromethyllysine compared to unmodified lysine, with enhancement factors ranging from 2.5 to 3.0 times the magnitude observed in simple methyl groups [6] [19]. This dipole enhancement arises from the substantial electronegativity difference between carbon and fluorine atoms, creating a permanent charge separation that contributes to the overall molecular dipole [15] [19]. The vectorial arrangement of the carbon-fluorine bonds results in a net dipole moment that points from the carbon atom toward the fluorine atoms, creating a region of partial positive charge at the carbon center [15].
The polarization effects associated with the difluoromethyl group extend beyond static dipole contributions to include dynamic polarization responses to external electric fields [11] [12]. The highly electronegative fluorine atoms exhibit low polarizability, which, combined with their high electronegativity, creates unique polarization patterns that influence molecular interactions [37]. These polarization effects are particularly important in determining the compound's behavior in different solvent environments, with polar solvents stabilizing conformations that maximize dipole-solvent interactions [40] [42].
The dipole moment orientation and magnitude significantly influence the compound's conformational preferences, with certain orientations of the difluoromethyl group being preferentially stabilized by dipolar interactions [38] [39]. Temperature-dependent studies have shown that these dipolar effects contribute to the overall conformational stability, with energy differences of several kilojoules per mole between different conformational states [40]. The enhanced dipole moment also affects the compound's ability to participate in hydrogen bonding networks, both as a hydrogen bond acceptor through the fluorine atoms and as an enhanced hydrogen bond donor through the polarized carbon-hydrogen bond [12] [39].
Electronic Parameter | Value/Range | Effect |
---|---|---|
Electronegativity (F) | 4.0 | Strong electron withdrawal |
Inductive Effect (σᵢ) | +0.45 to +0.52 | Enhanced acidity |
Field Effect (σf) | +0.38 to +0.45 | Through-space interactions |
Dipole Enhancement | 2.5-3.0× | Increased polarity |
C-F Bond Length | 1.35-1.38 Å | Standard single bond |
F-C-F Angle | 104-106° | Compressed tetrahedral |
The introduction of the difluoromethyl group at the alpha position of lysine produces significant alterations in the acid-base properties of all ionizable functional groups within the molecule [32] [33]. The powerful electron-withdrawing effect of the two fluorine atoms substantially decreases the pKa values of both the carboxyl group and the amino groups, making them more acidic than their counterparts in unmodified lysine [32]. Historical studies on fluorinated amino acids have demonstrated that alpha-fluorination can lower amino group pKa values by 1.6 to 4.3 units, depending on the degree and nature of fluorination [32].
Based on established fluorination effects in amino acid systems, the alpha-carboxyl group pKa in alpha-difluoromethyllysine is estimated to decrease from the lysine value of 2.18 to approximately 1.5-2.0, representing a significant enhancement in carboxyl group acidity [30] [32] [33]. The alpha-amino group pKa is similarly affected, with an estimated decrease from 8.95 in lysine to approximately 7.3-8.2 in the fluorinated derivative [30] [32]. The side chain amino group, while more distant from the difluoromethyl substituent, also experiences measurable pKa reduction due to the through-bond electronic effects, with estimated values ranging from 9.5 to 10.2 compared to 10.79 in lysine [30] [36].
The mechanistic basis for these pKa alterations lies in the stabilization of the conjugate base forms through inductive electron withdrawal by the difluoromethyl group [32] [33]. The electron-deficient environment created by fluorination stabilizes negative charges on deprotonated carboxyl groups and destabilizes positive charges on protonated amino groups [35]. These effects are particularly pronounced due to the proximity of the difluoromethyl group to the alpha-carbon, allowing for maximum transmission of electronic effects through the molecular framework [16] [32].
A comprehensive comparison between alpha-difluoromethyllysine and unmodified lysine reveals substantial differences in acid-base behavior that reflect the profound influence of fluorination on molecular properties [29] [30] [36]. Lysine, with its characteristic pKa values of 2.18 for the carboxyl group, 8.95 for the alpha-amino group, and 10.79 for the side chain amino group, exhibits a well-defined isoelectric point of 9.87 [29] [30]. The fluorinated derivative shows systematically reduced pKa values across all ionizable groups, resulting in an estimated isoelectric point reduction to approximately 8.5-9.2 [30] [32].
The magnitude of pKa shifts in alpha-difluoromethyllysine reflects the cumulative effect of two fluorine atoms in the difluoromethyl group, producing more pronounced changes than would be observed with monofluorination [32] [44]. The electron-withdrawing effect diminishes with distance from the fluorination site, explaining why the side chain amino group experiences smaller pKa changes compared to the alpha-positioned functional groups [32] [33]. This distance-dependent effect creates a gradient of acidity enhancement throughout the molecule, with the most significant changes occurring at the alpha-carbon region [16].
The altered acid-base properties have significant implications for the compound's behavior in biological and chemical systems [33] [35]. The increased acidity of the amino groups affects their protonation states at physiological pH, potentially altering hydrogen bonding patterns and electrostatic interactions [33]. The enhanced carboxyl group acidity similarly influences the compound's ionization behavior and its interaction with metal ions and other charged species [32] [35].
Functional Group | Lysine pKa | Alpha-Difluoromethyllysine pKa (estimated) | Change |
---|---|---|---|
α-Carboxyl | 2.18 | 1.5-2.0 | -0.18 to -0.68 |
α-Amino | 8.95 | 7.3-8.2 | -0.75 to -1.65 |
Side Chain Amino | 10.79 | 9.5-10.2 | -0.59 to -1.29 |
Isoelectric Point | 9.87 | 8.5-9.2 | -0.67 to -1.37 |
The synthesis of alpha-difluoromethyllysine presents significant challenges due to the unique properties of the difluoromethyl group and the complexity of introducing this moiety at the quaternary alpha-carbon center. Retrosynthetic analysis reveals several viable disconnection strategies that can guide synthetic route selection [1] [2].
The primary retrosynthetic approaches involve either direct alpha-difluoromethylation of lysine derivatives or construction of the difluoromethylated carbon framework followed by amino acid elaboration. The strategic considerations include the inherent reactivity of difluoromethylating reagents, the stereochemical control required for alpha-quaternary center formation, and the compatibility of reaction conditions with amino acid functional groups [3] [4].
Key strategic considerations encompass the selection of appropriate protecting groups for the amino and carboxyl functionalities, the choice between substrate-controlled versus reagent-controlled stereoselectivity, and the optimization of reaction conditions to minimize racemization and side reactions. The electron-withdrawing nature of the difluoromethyl group significantly influences the acidity of adjacent protons, requiring careful consideration of reaction conditions and protecting group stability [5] [6].
Regioselective alkylation represents a fundamental approach for introducing the difluoromethyl group into amino acid frameworks [1] [2]. The methodology relies on the nucleophilic character of deprotonated difluoromethyl reagents, which can undergo addition reactions with electrophilic ketones and imines derived from amino acid precursors.
The use of difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a nucleophilic difluoromethylating agent has proven particularly effective [5] [7]. Under basic conditions, deprotonation generates the corresponding carbanion, which exhibits sufficient nucleophilicity to attack activated ketones and imines. The regioselectivity of these reactions depends critically on the electronic and steric properties of the substrate, with electron-deficient systems generally favoring the desired addition [8] [9].
Optimization studies have demonstrated that the choice of base significantly influences both reaction efficiency and selectivity. Lithium hexamethyldisilazide (LHMDS), potassium hexamethyldisilazide (KHMDS), and sodium hexamethyldisilazide (NaHMDS) have all shown effectiveness, with KHMDS often providing superior results in terms of both yield and diastereoselectivity [9]. Reaction temperatures typically range from -78°C to room temperature, with lower temperatures generally favoring improved stereoselectivity.
The substrate scope encompasses both aromatic and aliphatic ketones, as well as various imine derivatives. However, the success of these transformations depends heavily on the substitution pattern and electronic nature of the starting materials. Electron-rich substrates often require more forcing conditions or alternative approaches to achieve acceptable conversion rates [5] [10].
The development of difluoromethyl phenyl sulfoximine reagents represents a significant advancement in nucleophilic difluoromethylation methodology [6] [11]. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has emerged as a particularly versatile reagent for the transfer of difluoromethyl groups to various nucleophiles, including carbon, nitrogen, and sulfur centers.
The synthetic preparation of these sulfoximine reagents involves copper-catalyzed nitrene transfer reactions, starting from the corresponding difluoromethyl sulfone precursors [6]. The resulting sulfoximines exhibit enhanced electrophilicity compared to their sulfone counterparts, enabling reactions with less nucleophilic substrates under milder conditions.
Mechanistic studies suggest that these reagents operate through a difluorocarbene pathway, as evidenced by deuterium labeling experiments [11]. The liberation of difluorocarbene occurs upon treatment with fluoride sources or under thermal conditions, generating a highly electrophilic species capable of insertion into various carbon-heteroatom bonds.
The application of these reagents to amino acid synthesis has shown particular promise for the preparation of alpha-difluoromethylated derivatives [12] [13]. The reaction conditions typically involve treatment with tetrabutylammonium fluoride (TBAF) or similar fluoride sources in polar aprotic solvents such as tetrahydrofuran or acetonitrile. Reaction temperatures generally range from 0°C to 60°C, depending on the specific substrate and desired selectivity.
The use of N-tert-butylsulfinyl ketimines as chiral auxiliaries has revolutionized the asymmetric synthesis of quaternary amino acid derivatives [14] [15]. These chiral imines, readily prepared from the corresponding ketones and enantiomerically pure tert-butylsulfinamide, provide excellent diastereofacial control in nucleophilic addition reactions.
The synthesis of N-tert-butylsulfinyl ketimines typically employs titanium(IV) ethoxide as a condensation agent under reflux conditions in tetrahydrofuran [15] [16]. The reaction proceeds efficiently with a wide range of ketone substrates, including those bearing electron-withdrawing difluoromethyl groups. The resulting ketimines exist as configurationally stable entities under the reaction conditions, enabling subsequent stereoselective transformations.
Nucleophilic difluoromethylation of these chiral ketimines proceeds with high diastereoselectivity, typically exceeding 90% diastereomeric excess [9]. The stereochemical outcome is governed by the chiral sulfinyl auxiliary, which directs the approach of the nucleophile to the less hindered face of the imine. The use of difluoromethyl phenyl sulfone in combination with strong bases such as KHMDS has proven particularly effective for these transformations.
The substrate scope of this methodology encompasses a diverse range of ketimine derivatives, including those derived from aromatic, aliphatic, and heteroaromatic ketones [14]. Additionally, alpha,beta-unsaturated and alpha,beta-acetylenic ketimines have been successfully employed, providing access to structurally diverse difluoromethylated products with excellent stereochemical control.
Reagent-controlled stereoselectivity represents an alternative approach to achieving high enantioselectivity in difluoromethylation reactions [12] [13]. This strategy employs chiral difluoromethylating reagents that impart their stereochemical information to the product through the formation of diastereomeric transition states.
The development of chiral difluoromethyl sulfoximine reagents has enabled highly enantioselective difluoromethylation of prochiral ketimines [12]. These reagents, bearing chiral sulfur centers, exhibit excellent facial selectivity in their reactions with imine substrates. The stereochemical outcome can often be predicted based on established models for sulfoximine reactivity.
Optimization studies have revealed that reaction conditions significantly influence the stereoselectivity of these transformations [13]. Low temperatures, typically -98°C, are often required to achieve maximum enantioselectivity. The choice of solvent also plays a crucial role, with tetrahydrofuran generally providing superior results compared to more polar alternatives.
The mechanism of reagent-controlled stereoselectivity appears to involve the formation of organized transition states in which the chiral auxiliary effectively shields one face of the electrophilic partner [12]. Non-chelating transition states are generally favored, leading to high levels of stereocontrol even with relatively flexible substrates.
Substrate-controlled stereoselectivity relies on the inherent structural features of the starting material to direct the stereochemical outcome of the reaction [17] [18]. This approach is particularly valuable when dealing with substrates that contain pre-existing stereocenters or conformationally restricted frameworks.
In the context of amino acid synthesis, substrate control often manifests through the influence of existing chiral centers on the approach of difluoromethylating reagents [18]. The stereochemical outcome is determined by the relative energies of competing transition states, which are influenced by steric and electronic factors inherent to the substrate structure.
Computational studies have provided valuable insights into the factors governing substrate-controlled selectivity [17]. Molecular dynamics simulations and quantum mechanical calculations have revealed that conformational preferences of the substrate can dramatically influence the facial selectivity of nucleophilic attack. These studies have also highlighted the importance of weak non-covalent interactions in determining the stereochemical outcome.
The predictability of substrate-controlled reactions varies significantly depending on the specific structural features of the starting material [17]. Rigid, conformationally constrained substrates generally exhibit high and predictable selectivity, while more flexible systems may require careful optimization of reaction conditions to achieve acceptable levels of stereocontrol.
The successful synthesis of alpha-difluoromethyllysine requires careful consideration of protecting group strategies to mask reactive functionalities during the synthetic sequence [19] [20]. The choice of protecting groups must account for the unique properties of the difluoromethyl group and the specific reaction conditions employed in each synthetic step.
For the alpha-amino group, the fluorenylmethoxycarbonyl (Fmoc) protecting group has proven particularly valuable due to its stability under a wide range of reaction conditions and its ease of removal under basic conditions [21] [22]. The Fmoc group is compatible with most difluoromethylation protocols and can be selectively removed using 20% piperidine in dimethylformamide without affecting other protecting groups.
The tert-butyloxycarbonyl (Boc) group represents an alternative for alpha-amino protection, particularly when acid-catalyzed transformations are not employed in the synthetic sequence [22]. Boc protection is readily installed using Boc anhydride and can be removed under acidic conditions using trifluoroacetic acid or through thermal decomposition.
Side chain protection of the epsilon-amino group in lysine derivatives requires orthogonal protecting groups that can be selectively removed without affecting the alpha-amino protection [23] [24]. The 4-methyltrityl (Mtt) group has found widespread application due to its extreme acid lability, allowing selective deprotection under very mild acidic conditions. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group provides an alternative that is removable under hydrazinolysis conditions, offering orthogonality to both Fmoc and Boc strategies [25] [24].
Carboxyl group protection typically employs alkyl esters, with tert-butyl and benzyl esters being most common [20]. The choice between these options depends on the specific deprotection strategy employed in the final steps of the synthesis. Tert-butyl esters are compatible with Fmoc chemistry and can be removed under acidic conditions, while benzyl esters require hydrogenolytic cleavage or treatment with strong acids.
The purification of alpha-difluoromethyllysine and its synthetic intermediates requires specialized techniques that account for the unique properties of fluorinated amino acids [26] [27]. The presence of the difluoromethyl group significantly alters the chromatographic behavior and requires careful optimization of purification protocols.
Flash column chromatography represents the primary technique for purification of synthetic intermediates [28]. Standard silica gel stationary phases are generally effective, though the eluent systems may require optimization to account for the altered polarity of difluoromethylated compounds. Gradient elution using petroleum ether and ethyl acetate mixtures typically provides good separation, though the exact gradient profile must be optimized for each specific compound.
For compounds containing multiple fluorine atoms, fluorinated stationary phases offer superior selectivity compared to conventional reversed-phase materials [26] [27]. These specialized phases interact preferentially with fluorinated compounds through unique fluorous interactions, enabling enhanced separation of structural isomers and improved resolution of closely related compounds.
High-performance liquid chromatography (HPLC) provides the ultimate purification technique for final amino acid products [29] [30]. Preparative HPLC using C18 or fluorinated stationary phases enables the isolation of highly pure materials suitable for biological evaluation. The mobile phase typically consists of acetonitrile-water gradients with appropriate additives such as trifluoroacetic acid or formic acid to enhance peak shape and retention.
Crystallization techniques can be particularly valuable for the final purification of amino acid products [31]. The zwitterionic nature of amino acids often facilitates crystallization from appropriate solvent systems, providing materials of exceptional purity. However, the success of crystallization depends heavily on the specific structural features of the target compound and may require extensive screening of solvent systems and crystallization conditions.
Advanced purification techniques such as supercritical fluid chromatography (SFC) offer additional options for challenging separations, particularly for chiral resolution of enantiomeric mixtures [28]. SFC combines the efficiency of gas chromatography with the selectivity of liquid chromatography, enabling rapid separation of closely related compounds under mild conditions that minimize decomposition.